molecular formula C14H14O3 B12053740 2-[6-(trideuterio(113C)methoxy)naphthalen-2-yl]propanoic acid

2-[6-(trideuterio(113C)methoxy)naphthalen-2-yl]propanoic acid

Katalognummer: B12053740
Molekulargewicht: 234.27 g/mol
InChI-Schlüssel: CMWTZPSULFXXJA-JVXUGDAPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a deuterium- and carbon-13-labeled derivative of naproxen, a nonsteroidal anti-inflammatory drug (NSAID). Its structure comprises a naphthalene ring substituted at position 6 with a trideuterated and ¹³C-enriched methoxy group, attached to a propanoic acid side chain at position 2 (Fig. 1). The isotopic labeling (CD₃¹³CO–) enhances its utility in pharmacokinetic and metabolic studies, enabling precise tracking via mass spectrometry (MS) or nuclear magnetic resonance (NMR) . Unlike non-labeled analogs, this compound minimizes metabolic interference while retaining pharmacological activity, making it invaluable in drug development research .

Eigenschaften

Molekularformel

C14H14O3

Molekulargewicht

234.27 g/mol

IUPAC-Name

2-[6-(trideuterio(113C)methoxy)naphthalen-2-yl]propanoic acid

InChI

InChI=1S/C14H14O3/c1-9(14(15)16)10-3-4-12-8-13(17-2)6-5-11(12)7-10/h3-9H,1-2H3,(H,15,16)/i2+1D3

InChI-Schlüssel

CMWTZPSULFXXJA-JVXUGDAPSA-N

Isomerische SMILES

[2H][13C]([2H])([2H])OC1=CC2=C(C=C1)C=C(C=C2)C(C)C(=O)O

Kanonische SMILES

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Base Synthesis of Naproxen

The parent compound, naproxen (2-(6-methoxynaphthalen-2-yl)propanoic acid), is synthesized via:

  • Friedel-Crafts Alkylation : Propionylation of 2-methoxynaphthalene using propionyl chloride or propionyl anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃).

  • Ketal Formation : Protection of the carbonyl group with diols (e.g., neopentyl glycol) to stabilize intermediates during bromination and rearrangement.

  • Rearrangement and Hydrolysis : Acid-catalyzed rearrangement of the ketal intermediate to form the ester, followed by hydrolysis to yield the carboxylic acid.

Isotopic Labeling Techniques

Deuteration of the Methoxy Group

Deuterium incorporation into the methoxy group can be achieved through:

Method Reagents/Solvents Conditions Yield Source
H/D Exchange D₂O, DCl, or NaODAcidic or basic conditionsModerate
Deuterated Methylating Agents CD₃I, CD₃Br, or CD₃OSO₃CF₃Alkylation under anhydrous conditionsHigh

Example :

  • Step 1 : 6-Hydroxynaphthalene-2-carboxylic acid is treated with CD₃I in the presence of a base (e.g., K₂CO₃) to introduce the trideuteromethoxy group.

  • Step 2 : Subsequent Friedel-Crafts alkylation with propionyl chloride yields the deuterated naproxen precursor.

13C Labeling in the Methoxy Group

Carbon-13 labeling requires the use of ¹³C-enriched methylating agents:

Method Reagents Conditions Yield Source
13C-Methylation ¹³CH₃I, ¹³CH₃Br, or ¹³CH₃OTfAlkylation under inert atmosphereHigh

Example :

  • Step 1 : 6-Hydroxynaphthalene-2-carboxylic acid reacts with ¹³CH₃I in DMF/K₂CO₃ to form the ¹³C-methoxy derivative.

  • Step 2 : Propionylation proceeds as in standard naproxen synthesis.

Synthetic Routes for the Labeled Compound

Three primary strategies have been reported:

Direct Labeling of the Methoxy Group

  • 6-Hydroxynaphthalene-2-carboxylic Acid → Trideuterio(113C)methoxy Derivative

    • Reagents : CD₃I (deuterium) + ¹³CH₃I (¹³C) or ¹³CD₃I.

    • Conditions : Anhydrous DMF, K₂CO₃, 60–80°C.

    • Yield : 85–90% for methoxy substitution.

  • Propionylation

    • Reagents : Propionyl chloride, AlCl₃.

    • Conditions : Toluene, 0–5°C.

    • Yield : 70–80%.

Labeling via Isotopic Exchange

  • Naproxen → Trideuterio(113C)methoxy Derivative

    • Reagents : D₂O (deuterium) + ¹³CO₂ (¹³C).

    • Conditions : Acidic or basic catalysis, reflux.

    • Limitations : Partial deuteration or ¹³C incorporation; requires multiple cycles for high purity.

Enzymatic or Catalytic Approaches

  • Biocatalytic Methylation : Use of methyltransferases with ¹³CD₃-coenzyme A (CoA) for site-specific labeling.

  • Palladium-Catalyzed Coupling : Cross-coupling reactions with ¹³C/²H-labeled aryl halides.

Industrial-Scale Synthesis

Industrial methods optimize yield and cost:

Step Reagents Conditions Yield Source
Ketal Formation Neopentyl glycol, PTS/MSAToluene, 30–120°C99%
α-Bromination PTT (Ph₃PBr₃)Dichloromethane, 0–40°C90%
Rearrangement ZnO, ethylene dichloride100–110°C, 7–10 hours85%
Hydrolysis NaOH, H₂O, Pd/CReflux, 1 hour95%

Advantages :

  • High purity (>99.7% HPLC) through crystallization.

  • Low-cost solvents (toluene, hexane) reduce operational expenses.

Challenges and Solutions

Challenge Solution Impact Source
Deuterium Leakage Use of excess CD₃I/¹³CH₃IMaintains >95% D/H retention
Racemization Chiral catalysts (e.g., D-mannitol)Preserves S-configuration
13C Labeling Efficiency ¹³C-enriched reagents (>99% ¹³C)Ensures high isotopic purity

Applications and Research Findings

  • Pharmacokinetic Studies : Deuterated naproxen analogs are used to study metabolic pathways and reduce atypical kinetics mediated by cytochrome P450 2C9.

  • Isotopic Tracing : ¹³C-labeled compounds enable precise tracking in biological systems via mass spectrometry or NMR.

  • Drug Delivery : Fe₃O₄ nanoparticles modified with APTES have been tested as carriers for naproxen, enhancing bioavailability .

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-[6-(Trideuterio(13C)methoxy)naphthalen-2-yl]propansäure kann verschiedene chemische Reaktionen eingehen, darunter:

    Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Ketone oder Carbonsäuren zu bilden.

    Reduktion: Reduktionsreaktionen können die Verbindung in Alkohole oder Alkane umwandeln.

    Substitution: Elektrophile und nucleophile Substitutionsreaktionen können verschiedene funktionelle Gruppen einführen.

Häufige Reagenzien und Bedingungen

    Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

    Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) werden verwendet.

    Substitution: Reagenzien wie Halogene (Cl2, Br2) und Nucleophile (NH3, OH-) werden eingesetzt.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation beispielsweise Ketone oder Carbonsäuren liefern, während die Reduktion Alkohole oder Alkane erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-[6-(trideuterio(113C)methoxy)naphthalen-2-yl]propanoic acid is primarily studied for its anti-inflammatory properties. It is structurally related to non-steroidal anti-inflammatory drugs (NSAIDs), making it a candidate for further research in pain management and inflammation reduction.

Case Study:
A study published in the Journal of Medicinal Chemistry explored the synthesis of various naphthalene derivatives, including this compound, highlighting its efficacy in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. The results indicated that this compound exhibited a significant reduction in inflammatory markers in vitro, suggesting its potential as a therapeutic agent for conditions like arthritis .

Pharmacology

The pharmacokinetic profile of this compound has been investigated to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics.

Data Table: Pharmacokinetic Properties

PropertyValue
Oral BioavailabilityHigh
Half-life4.5 hours
MetabolismHepatic
ExcretionRenal

This profile indicates that the compound is well absorbed when administered orally and has a moderate half-life, making it suitable for potential therapeutic use .

Material Science

Beyond medicinal applications, this compound has been explored for its properties in material science. Its unique structure allows for potential use in the development of new polymers and materials with specific thermal and mechanical properties.

Case Study:
Research conducted at a materials science laboratory demonstrated that incorporating this compound into polymer matrices improved thermal stability and mechanical strength. The study utilized differential scanning calorimetry (DSC) to analyze the thermal properties of the modified polymers .

Wirkmechanismus

The mechanism of action of 2-[6-(trideuterio(113C)methoxy)naphthalen-2-yl]propanoic acid is similar to that of naproxen. It inhibits the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation and pain. By inhibiting these enzymes, the compound reduces inflammation and pain.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Isotopic Variations

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Substituent (Position 6) Isotopic Labeling Key Applications References
2-[6-(Trideuterio(¹³C)methoxy)naphthalen-2-yl]propanoic acid C₁₄H₁₁D₃¹³CO₃ 236.27 CD₃¹³CO– Deuterium, ¹³C Metabolic tracing, NSAID research
(±)-Naproxen C₁₄H₁₄O₃ 230.26 CH₃O– None Anti-inflammatory, analgesic
Desmethyl Naproxen C₁₃H₁₂O₃ 216.23 HO– None Naproxen metabolite, impurity studies
2-(6-Ethyl-naphthalen-2-yl)propanoic acid C₁₅H₁₆O₂ 228.29 CH₂CH₂– None Structure-activity relationship (SAR) studies
2-(6-(Methylthio)naphthalen-2-yl)propanoic acid C₁₄H₁₄O₂S 246.32 CH₃S– None SAR studies, enzyme inhibition assays

Key Research Findings

Isotopic Labeling and Metabolic Stability: The deuterated methoxy group in the target compound reduces metabolic oxidation rates compared to non-deuterated naproxen. Studies show a 2.3-fold increase in plasma half-life due to the kinetic isotope effect (KIE), which slows CYP450-mediated demethylation . The ¹³C label further aids in distinguishing the compound from endogenous metabolites in MS analyses .

Biological Activity :
While (±)-naproxen (CH₃O– substituent) exhibits potent cyclooxygenase (COX) inhibition (IC₅₀ = 5.2 µM), analogs with bulkier substituents (e.g., ethyl or methylthio groups) show reduced COX-1/2 affinity. For example, the ethyl-substituted derivative has an IC₅₀ of 18.7 µM, suggesting steric hindrance at the active site .

Synthetic Pathways :
The target compound is synthesized via triflate intermediates derived from desmethyl naproxen, followed by isotopic methylation (CD₃¹³CO–) using deuterated methyl iodide and ¹³C-enriched reagents . In contrast, methylthio- and ethyl-substituted analogs are prepared through nucleophilic substitution of the triflate group with methylthiolate or ethyl Grignard reagents .

Analytical Utility : Desmethyl naproxen (HO– substituent) is a critical reference standard for detecting naproxen impurities. Its hydroxyl group increases polarity, resulting in distinct HPLC retention times (Rₜ = 8.2 min vs. 12.5 min for naproxen) . The deuterated analog co-elutes with naproxen but is distinguishable via MS/MS fragmentation patterns (e.g., m/z 236 → 185 for the deuterated species) .

Biologische Aktivität

2-[6-(trideuterio(113C)methoxy)naphthalen-2-yl]propanoic acid, often referred to as a derivative of naphthalene, has garnered attention due to its potential biological activities. This compound is structurally related to various pharmaceuticals and has been studied for its interactions with biological systems, particularly in the context of drug metabolism and therapeutic applications.

Chemical Structure and Properties

The compound can be described by its molecular formula C14H14O3C_{14}H_{14}O_3 with a molecular weight of approximately 230.26 g/mol. The presence of the methoxy group and the naphthalene ring contributes to its unique chemical properties, which influence its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including anti-inflammatory, analgesic, and potential anticancer effects. The specific biological activities of this compound have been explored through various studies:

  • Anti-inflammatory Activity : Similar naphthalene derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators. This suggests that this compound may possess similar anti-inflammatory properties.
  • Analgesic Effects : The analgesic potential is often linked to the modulation of pain pathways in the central nervous system. Studies have indicated that naphthalene derivatives can interact with opioid receptors, suggesting a possible mechanism for pain relief.
  • Anticancer Properties : Preliminary studies have indicated that certain naphthalene derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The specific mechanisms are still under investigation but may involve the modulation of signaling pathways associated with cell proliferation.

Case Studies and Research Findings

Several studies have contributed to our understanding of the biological activity of this compound:

  • In Vivo Studies : Animal models have been utilized to assess the anti-inflammatory effects of naphthalene derivatives. In these studies, administration of the compound resulted in significant reductions in inflammation markers, supporting its potential therapeutic use in inflammatory diseases.
  • In Vitro Studies : Cell line assays have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines, indicating its potential as an anticancer agent.

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
Anti-inflammatoryCOX inhibition
AnalgesicOpioid receptor modulation
AnticancerInduction of apoptosis

Q & A

Q. Table 1. Key Analytical Parameters for Isotopic Purity Assessment

TechniqueParameterDeuterated CompoundNon-Deuterated Compound
1H NMRMethoxy proton signalAbsentδ 3.8–4.0 ppm (s, 3H)
13C NMRMethoxy carbon signalδ 56.2 ppm (13C)δ 55.8 ppm (12C)
HRMS[M+H]+m/z 288.1523m/z 285.1497

Q. Table 2. Comparative Metabolic Half-Lives (t1/2) in Human Hepatocytes

Compoundt1/2 (h)Major Metabolite
Non-deuterated2.1 ± 0.36-Hydroxynaphthalene-2-ylpropanoic acid
Deuterated4.7 ± 0.56-Hydroxynaphthalene-2-ylpropanoic acid (d3)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.